molecular formula C29H33NO3 B290594 4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate

4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate

Cat. No. B290594
M. Wt: 443.6 g/mol
InChI Key: YHHPJMNSOYZHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate, also known as TBB, is a chemical compound that has been widely used in scientific research for its ability to selectively inhibit protein kinase CK2. This enzyme plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, TBB has been explored as a potential therapeutic agent for various diseases, such as cancer, viral infections, and neurodegenerative disorders.

Mechanism of Action

4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate selectively binds to the ATP-binding site of CK2, thereby inhibiting its activity. CK2 is a serine/threonine kinase that phosphorylates a wide range of cellular proteins involved in various signaling pathways. By inhibiting CK2, 4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate can modulate these pathways, leading to the suppression of cell proliferation, induction of apoptosis, and inhibition of viral replication. 4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate has also been shown to modulate the phosphorylation and aggregation of tau protein, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate induces cell cycle arrest, apoptosis, and senescence, leading to the suppression of tumor growth. In viral infections, 4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate inhibits viral replication by modulating the phosphorylation of viral proteins and host factors involved in viral entry, replication, and assembly. In neurodegenerative disorders, 4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate modulates protein phosphorylation and aggregation, leading to the prevention of neuronal damage and cognitive decline.

Advantages and Limitations for Lab Experiments

4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate has several advantages as a CK2 inhibitor for lab experiments. It is highly selective for CK2 and does not inhibit other kinases at the concentrations used in most studies. 4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate is also relatively stable and can be easily synthesized in large quantities. However, 4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate has some limitations as well. It has poor solubility in water and requires the use of organic solvents for in vitro experiments. 4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate can also have off-target effects at high concentrations, leading to non-specific inhibition of other cellular processes.

Future Directions

There are several future directions for the research on 4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate. One direction is to explore the therapeutic potential of 4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate for various diseases, such as cancer, viral infections, and neurodegenerative disorders. Another direction is to investigate the mechanism of action of 4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate in more detail, including its effects on specific cellular pathways and protein interactions. Moreover, the development of more potent and selective CK2 inhibitors based on the structure of 4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate is another area of future research. Finally, the use of 4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate as a tool for studying the role of CK2 in different cellular processes and disease models is another potential direction for future research.

Synthesis Methods

4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate can be synthesized through a multi-step reaction starting from 4-tert-butylbenzoic acid and 4-amino-3-methylbenzoic acid. The first step involves the synthesis of 4-[(4-tert-butylbenzoyl)amino]-3-methylbenzoic acid by reacting 4-tert-butylbenzoyl chloride with 4-amino-3-methylbenzoic acid in the presence of triethylamine. The resulting product is then esterified with 4-tert-butylbenzoyl chloride in the presence of N,N-dimethylformamide and triethylamine to yield 4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate.

Scientific Research Applications

4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate has been extensively used as a CK2 inhibitor in various scientific research studies. It has been shown to inhibit CK2 activity both in vitro and in vivo, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. 4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate has also been investigated as a potential antiviral agent, as CK2 plays a crucial role in the replication of many viruses, including HIV, HCV, and influenza. Moreover, 4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate has been explored as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases, due to its ability to modulate protein phosphorylation and aggregation.

properties

Molecular Formula

C29H33NO3

Molecular Weight

443.6 g/mol

IUPAC Name

[4-[(4-tert-butylbenzoyl)amino]-3-methylphenyl] 4-tert-butylbenzoate

InChI

InChI=1S/C29H33NO3/c1-19-18-24(33-27(32)21-10-14-23(15-11-21)29(5,6)7)16-17-25(19)30-26(31)20-8-12-22(13-9-20)28(2,3)4/h8-18H,1-7H3,(H,30,31)

InChI Key

YHHPJMNSOYZHEH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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